molecular formula C8H8O2S B8745351 2-Methyl-6-sulfanylbenzoic acid CAS No. 17839-53-1

2-Methyl-6-sulfanylbenzoic acid

Cat. No.: B8745351
CAS No.: 17839-53-1
M. Wt: 168.21 g/mol
InChI Key: FHEHVVOYZBWOKK-UHFFFAOYSA-N
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Description

2-Methyl-6-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of benzoic acid, where a mercapto group (-SH) is attached to the second carbon and a methyl group (-CH3) is attached to the sixth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-sulfanylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-chloro-6-methylbenzoic acid with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with a mercapto group, forming this compound.

Another method involves the use of thiourea as a sulfur source. In this method, 2-chloro-6-methylbenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group (-COOH) can be reduced to an alcohol group (-CH2OH) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group (-NO2) using nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)

Major Products Formed

    Oxidation: 2-Sulfonic-6-methylbenzoic acid

    Reduction: 2-Mercapto-6-methylbenzyl alcohol

    Substitution: 2-Mercapto-6-methyl-4-nitrobenzoic acid

Scientific Research Applications

2-Methyl-6-sulfanylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein interactions. The mercapto group can form disulfide bonds with cysteine residues in proteins, making it useful in biochemical research.

    Medicine: It has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-sulfanylbenzoic acid involves its interaction with biological molecules through its functional groups. The mercapto group (-SH) can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in the study of biochemical pathways and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoic acid: Similar to 2-Methyl-6-sulfanylbenzoic acid but lacks the methyl group on the benzene ring.

    6-Methylbenzoic acid: Similar to this compound but lacks the mercapto group.

    2-Mercapto-4-methylbenzoic acid: Similar to this compound but has the methyl group on the fourth carbon instead of the sixth.

Uniqueness

This compound is unique due to the presence of both the mercapto group and the methyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

17839-53-1

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-methyl-6-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O2S/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,11H,1H3,(H,9,10)

InChI Key

FHEHVVOYZBWOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g of 2-amino-6-methylbenzoic acid hydrochloride was converted to a diazonium salt with concentrated hydrochloric acid and 2.3 g of sodium nitrite. Then, this diazonium salt was gradually dropwise added to a previously prepared sodium disulfide solution (which was prepared from 8.7 g of sodium sulfide nonahydrate, 1.1 g of sulfur, 1.5 g of sodium hydroxide and 15 ml of water) at from 0° to 5° C. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. The reaction solution was poured into a large amount of water, and concentrated hydrochloric acid was added thereto. Then, the mixture was extracted with ethyl acetate. A sodium hydrogen carbonate aqueous solution was added to the ethyl acetate layer, and sodium hydrogencarbonate-soluble components were extracted. 5.8 g of sodium pyrosulfate was added to the aqueous solution, and the mixture was refluxed for 30 minutes to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure to obtain 3.6 g (yield: 65%) of 2-mercapto-6-methylbenzoic acid.
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